2-Oxo-3-phosphonatopropanoate

Beschreibung

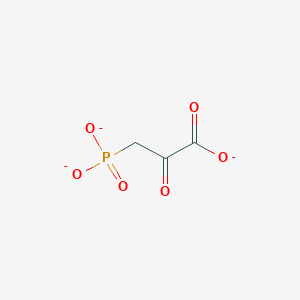

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H2O6P-3 |

|---|---|

Molekulargewicht |

165.02 g/mol |

IUPAC-Name |

2-oxo-3-phosphonatopropanoate |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3 |

InChI-Schlüssel |

CHDDAVCOAOFSLD-UHFFFAOYSA-K |

SMILES |

C(C(=O)C(=O)[O-])P(=O)([O-])[O-] |

Kanonische SMILES |

C(C(=O)C(=O)[O-])P(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Occurrence and Biological Distribution of 2 Oxo 3 Phosphonatopropanoate

Identification as a Metabolite in Prokaryotic Organisms

In prokaryotes, 2-Oxo-3-phosphonatopropanoate is a well-established metabolite central to the biosynthesis of a variety of phosphonate-containing compounds, including antibiotics and cell-surface components. Its presence has been identified in a range of bacteria, where it serves as the primary precursor for the synthesis of these specialized molecules.

A notable example of its role in prokaryotes is in the biosynthetic pathway of 2-aminoethylphosphonate (AEP), a common component of cellular structures in certain bacteria. In organisms such as Bacteroides fragilis, this compound is an essential intermediate. The gene encoding phosphonopyruvate (B1221233) decarboxylase, the enzyme that acts on this compound, has been found in a significant percentage of bacterial genomes, suggesting a widespread capacity for phosphonate (B1237965) production in the oceanic environment. frontiersin.orgnih.gov

The following table summarizes key findings regarding the occurrence of this compound in prokaryotic organisms:

| Organism/Group | Pathway/Compound Synthesized | Key Enzyme(s) | Research Findings |

|---|---|---|---|

| Bacteroides fragilis | 2-Aminoethylphosphonate (AEP) | Phosphoenolpyruvate (B93156) mutase, Phosphonopyruvate decarboxylase | Identified as a key intermediate in the biosynthesis of AEP, a component of the capsular polysaccharide complex. |

| Various Marine Bacteria | General Phosphonate Biosynthesis | Phosphoenolpyruvate mutase, Phosphonopyruvate decarboxylase | Genomic surveys indicate that approximately 10% of marine bacterial genomes contain genes for phosphonate biosynthesis, implying the widespread presence of this compound as an intermediate. frontiersin.orgnih.govresearchgate.net |

Detection and Biological Significance in Eukaryotic Systems

The presence of this compound is not limited to prokaryotes; it has also been detected and studied in certain eukaryotic organisms. Its biological significance in these systems is primarily associated with the synthesis of phosphonolipids and other phosphonate-containing molecules that can be integral to cell membrane structure and function.

The ciliated protozoan Tetrahymena pyriformis is a key eukaryotic model organism in which the biosynthesis of 2-aminoethylphosphonate via a this compound intermediate has been extensively studied. Cell-free preparations of T. pyriformis have demonstrated the conversion of phosphoenolpyruvate to this compound, confirming its existence as a metabolite in this organism. nih.govdocumentsdelivered.com Furthermore, the enzyme responsible for its formation, PEP mutase, has been purified and characterized from T. pyriformis. nih.gov

While direct detection of this compound in the blue mussel, Mytilus edulis, is less documented, the purification and characterization of a highly active PEP mutase from this marine invertebrate strongly implies its presence and role as a precursor for phosphonate biosynthesis. researchgate.net

The table below outlines significant findings related to this compound in eukaryotic systems:

| Organism | Pathway/Compound Synthesized | Key Enzyme(s) | Research Findings |

|---|---|---|---|

| Tetrahymena pyriformis | 2-Aminoethylphosphonate (AEP) | Phosphoenolpyruvate mutase, Phosphonopyruvate decarboxylase | The complete biosynthetic pathway of AEP, involving this compound as an intermediate, has been elucidated in cell-free homogenates. nih.gov Its existence was confirmed through chemical derivatization and analysis. documentsdelivered.com |

Context within Organophosphonate Biosynthesis and Degradation

This compound occupies a crucial branch point in the metabolism of organophosphonates, serving as the gateway from central carbon metabolism into the diverse world of phosphonate natural products.

Biosynthesis:

The most common subsequent step is the decarboxylation of this compound by the enzyme phosphonopyruvate decarboxylase, yielding phosphonoacetaldehyde. frontiersin.orgnih.gov Phosphonoacetaldehyde then serves as a central precursor that can be further modified through transamination, reduction, or other enzymatic reactions to produce a wide array of phosphonate end products, including 2-aminoethylphosphonate. frontiersin.orgnih.gov

Degradation:

While the primary metabolic fate of this compound in many organisms is its conversion into other phosphonates, specific degradation pathways for this compound also exist. The enzyme phosphonopyruvate hydrolase catalyzes the cleavage of the C-P bond in this compound to yield pyruvate (B1213749) and inorganic phosphate (B84403). tamu.edu This represents a catabolic route that can liberate phosphate from the organophosphonate, potentially serving as a mechanism for phosphorus acquisition in environments where inorganic phosphate is scarce. The presence of this enzyme, for instance in Burkholderia species, highlights the dual role of this compound as both a building block for complex molecules and a potential source of essential nutrients. nih.gov

Metabolic Pathways Involving 2 Oxo 3 Phosphonatopropanoate

Catabolism of 2-Amino-3-phosphonopropionic Acid Leading to 3-Phosphonopyruvate (B1263368) Formation

The primary route for the formation of 2-oxo-3-phosphonatopropanoate is through the catabolism of 2-amino-3-phosphonopropionic acid, the phosphonate (B1237965) analog of the amino acid aspartic acid. frontiersin.orgoup.com This process is initiated by a transamination reaction.

In several bacterial species, such as certain strains of Burkholderia and Variovorax, 2-amino-3-phosphonopropionic acid is converted to 3-phosphonopyruvate. frontiersin.orgoup.com This reaction is catalyzed by a transaminase, which transfers the amino group from 2-amino-3-phosphonopropionic acid to an α-keto acid acceptor, such as α-ketoglutarate, producing glutamate (B1630785) and 3-phosphonopyruvate. frontiersin.org Studies in rat liver cell-free preparations have also demonstrated the deamination of 2-amino-3-phosphonopropionic acid to yield 3-phosphonopyruvic acid. nih.gov This initial transamination or deamination step is critical as it prepares the phosphonate for the subsequent cleavage of the C-P bond. nih.govnih.gov

Enzymatic Transformations of this compound

Once formed, this compound is a substrate for several key enzymatic reactions that lead to the cleavage of the C-P bond and the release of inorganic phosphate (B84403).

Decarboxylation Reactions of this compound

A significant metabolic fate of this compound is its decarboxylation to form 2-phosphonoacetaldehyde and carbon dioxide. nih.govnih.gov This reaction is catalyzed by the enzyme 3-phosphonopyruvate decarboxylase . frontiersin.org This enzymatic step is a crucial part of the biosynthetic pathway for phosphonates like 2-aminoethylphosphonic acid (2-AEP). frontiersin.org The irreversible nature of this decarboxylation helps to drive the metabolic pathway forward. frontiersin.org In rat liver preparations, the conversion of 3-phosphonopyruvic acid to 2-phosphonoacetaldehyde through decarboxylation has been identified as a key step in the breakdown of 2-amino-3-phosphonopropionic acid. nih.gov

Derivatization and Further Conversions of 2-Phosphonoacetaldehyde

The product of decarboxylation, 2-phosphonoacetaldehyde, is a reactive aldehyde that serves as a central intermediate in various metabolic pathways. frontiersin.org It can undergo several transformations, including:

Hydrolysis: The enzyme phosphonoacetaldehyde hydrolase (also known as phosphonatase) catalyzes the cleavage of the C-P bond in 2-phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. frontiersin.orgwikipedia.orgenzyme-database.org This is a direct mechanism for releasing the phosphorus from the organic molecule.

Transamination: 2-phosphonoacetaldehyde can be transaminated to form 2-aminoethylphosphonic acid (AEP), a common phosphonate found in various organisms. frontiersin.org This reaction is catalyzed by enzymes such as 2-AEP-pyruvate transaminase. frontiersin.org

Dehydrogenation: In some bacterial pathways, 2-phosphonoacetaldehyde can be oxidized by phosphonoacetaldehyde dehydrogenase to produce phosphonoacetate. frontiersin.org This is then further metabolized by phosphonoacetate hydrolase to yield acetate (B1210297) and inorganic phosphate. frontiersin.org

Interconnections and Cross-talk with Core Carbon Metabolism Pathways

The metabolism of this compound and its downstream products is intricately linked with core carbon metabolism. The breakdown of these phosphonates ultimately releases familiar metabolic intermediates that can enter central pathways like glycolysis and the citric acid cycle. nih.gov

For instance, the hydrolysis of 2-phosphonoacetaldehyde produces acetaldehyde, which can be further converted to acetyl-CoA. Acetyl-CoA is a central molecule in metabolism, serving as the entry point into the citric acid cycle for energy production or as a precursor for fatty acid biosynthesis. The hydrolysis of phosphonoacetate yields acetate, which can also be converted to acetyl-CoA. frontiersin.org

Furthermore, the initial transamination of 2-amino-3-phosphonopropionic acid involves α-ketoglutarate and glutamate, two key intermediates in the citric acid cycle and amino acid metabolism, respectively. This highlights a direct link and a potential regulatory cross-talk between phosphonate degradation and these fundamental metabolic processes. The pyruvate (B1213749) formed from the action of phosphonopyruvate (B1221233) hydrolase on 3-phosphonopyruvate in some bacteria is another direct link to central metabolism, as pyruvate is a key product of glycolysis and a substrate for the citric acid cycle. oup.com

The ability of microorganisms to utilize phosphonates as a source of phosphorus, carbon, and sometimes nitrogen, underscores the metabolic versatility conferred by these pathways and their integration with the cell's central metabolic network. frontiersin.orgoup.com

Enzymology of 2 Oxo 3 Phosphonatopropanoate Biosynthesis and Catabolism

Enzymes Catalyzing the Formation of 2-Oxo-3-phosphonatopropanoate

The biosynthesis of this compound is a critical step in the formation of the carbon-phosphorus (C-P) bond, a hallmark of phosphonate (B1237965) compounds. This process is primarily achieved through the action of a unique mutase, with transaminases also playing a role in its formation from amino acid precursors.

Role of Transaminases and Deaminases

Transaminases, a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, are involved in the formation of this compound from L-phosphonoalanine. In the degradation pathway of L-phosphonoalanine, the pyridoxal 5'-phosphate (PLP)-dependent enzyme PalB catalyzes the transamination of phosphonoalanine to yield phosphonopyruvate (B1221233) nih.gov. This reaction typically utilizes α-ketoglutarate as the amino group acceptor nih.gov. The transamination of phosphonoalanine with glyoxylate has also been shown to produce phosphonopyruvate nih.gov. Heterologous expression studies have identified the gene required for this transamination, highlighting a novel route in bacterial phosphonic acid biosynthesis nih.gov. These findings underscore the role of specific aminotransferases in providing a metabolic link between phosphonated amino acids and this compound researchgate.net. While the action of transaminases is well-documented, the direct formation of this compound via the deamination of phosphonoalanine is less characterized in the scientific literature.

Enzymes Catalyzing the Decarboxylation of this compound

The primary catabolic fate of this compound in many organisms is its decarboxylation to phosphonoacetaldehyde, a precursor for various phosphonate-containing compounds wikipedia.org. This reaction is catalyzed by the enzyme phosphonopyruvate decarboxylase.

Analogies to 2-Oxo Acid Dehydrogenase Complexes and Decarboxylases

Phosphonopyruvate decarboxylase (EC 4.1.1.82) is a member of the alpha-ketodecarboxylase family nih.gov. This family of enzymes utilizes thiamine pyrophosphate (TPP) as a cofactor to catalyze the decarboxylation of α-keto acids nih.gov. Structurally and mechanistically, phosphonopyruvate decarboxylase shares similarities with other TPP-dependent decarboxylases, such as pyruvate (B1213749) decarboxylase wikipedia.orgnih.gov. Both enzymes facilitate the non-oxidative decarboxylation of their respective 2-oxo acid substrates wikipedia.org.

However, there is a key distinction between phosphonopyruvate decarboxylase and the larger 2-oxo acid dehydrogenase complexes, such as the pyruvate dehydrogenase complex (PDC). While both act on 2-oxo acids, the dehydrogenase complexes are large, multi-enzyme assemblies that catalyze an oxidative decarboxylation, linking the decarboxylation step to the reduction of NAD+ and the formation of an acyl-CoA derivative researchgate.net. In contrast, phosphonopyruvate decarboxylase is a simpler, non-oxidative decarboxylase that releases carbon dioxide and an aldehyde wikipedia.orgwikipedia.org. The reaction catalyzed by phosphonopyruvate decarboxylase is a straightforward decarboxylation, whereas the mechanism of 2-oxo acid dehydrogenase complexes involves a series of coordinated steps including decarboxylation, oxidation, and acyl transfer researchgate.netacs.org.

Specificity and Substrate Binding of Phosphonopyruvate Decarboxylases

Phosphonopyruvate decarboxylase exhibits a high affinity for its primary substrate, this compound. The enzyme from Bacteroides fragilis has a Michaelis constant (Km) for phosphonopyruvate of 3.2 µM nih.gov. This enzyme requires thiamine pyrophosphate and a divalent metal ion, such as Mg(II) or Mn(II), for its catalytic activity nih.gov.

While highly specific for its natural substrate, studies have shown that phosphonopyruvate decarboxylase can exhibit some promiscuity. The B. fragilis enzyme can also decarboxylate pyruvate and sulfopyruvate, albeit at a much slower rate, indicating a broader substrate recognition capacity within its active site nih.gov. This suggests that while the enzyme is tailored for phosphonopyruvate, other small 2-oxo acids can also bind and undergo catalysis nih.gov.

| Substrate | Km (µM) | kcat (s⁻¹) | Cofactors |

|---|---|---|---|

| Phosphonopyruvate | 3.2 | 10.2 | Thiamine pyrophosphate, Mg(II)/Mn(II) |

| Pyruvate | 25000 | 0.05 | Thiamine pyrophosphate, Mg(II)/Mn(II) |

| Sulfopyruvate | 200 (Ki) | ~0.05 | Thiamine pyrophosphate, Mg(II)/Mn(II) |

Enzymes Involved in Phosphonate Moiety Modification

The metabolism of phosphonates often involves enzymes that can act on the phosphonate group itself or cleave the C-P bond. While the direct action of phosphatases on this compound is not well-documented, C-P lyases represent a major pathway for the degradation of a wide array of phosphonate compounds.

Phosphatases and C-P Lyases Acting on Related Compounds

Phosphatases are enzymes that hydrolyze phosphate (B84403) esters. While they are crucial in cellular regulation, their direct role in cleaving the phosphonate group from this compound has not been a primary focus of research. The degradation of phosphonopyruvate in some bacterial pathways is catalyzed by a hydrolase, PalA, which directly cleaves the C-P bond to yield pyruvate and inorganic phosphate nih.gov.

The C-P lyase pathway is a multi-enzyme system responsible for the cleavage of the carbon-phosphorus bond in a variety of phosphonates, allowing organisms to utilize them as a phosphorus source nih.govnih.gov. This pathway is encoded by the phn operon in Escherichia coli and has a broad substrate specificity, acting on alkyl-, amino-alkyl, and aryl phosphonates nih.govnih.gov. The C-P lyase complex catalyzes the conversion of phosphonates into 5-phosphoribosyl-α-1-diphosphate (PRPP) in an ATP-dependent manner nih.gov. While the C-P lyase pathway is a key player in the global phosphorus cycle, its specific activity on α-keto phosphonates like this compound is not as well characterized as its action on other phosphonates genome.jpresearchgate.netasm.org.

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Phosphoenolpyruvate (B93156) phosphomutase | Biosynthesis | Phosphoenolpyruvate | This compound |

| PalB (a transaminase) | Biosynthesis | L-phosphonoalanine | This compound |

| Phosphonopyruvate decarboxylase | Catabolism | This compound | Phosphonoacetaldehyde + CO₂ |

| PalA (a hydrolase) | Catabolism | This compound | Pyruvate + Inorganic phosphate |

| C-P Lyase Complex | Phosphonate degradation | Various phosphonates | Corresponding hydrocarbon + Phosphate |

Structural and Functional Characteristics of Involved Enzymes

The metabolic pathways governing the synthesis and breakdown of this compound, a key intermediate in the biosynthesis of various phosphonate-containing natural products, are orchestrated by a specific set of enzymes. Understanding the structural and functional intricacies of these enzymes is paramount to comprehending the biological significance of this compound. This section delves into the detailed characteristics of the primary enzymes responsible for the biosynthesis and catabolism of this compound.

Biosynthesis: Phosphoenolpyruvate Mutase (PEP Mutase)

The formation of the carbon-phosphorus (C-P) bond in this compound is a thermodynamically challenging reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase; EC 5.4.2.9). This enzyme facilitates an intramolecular rearrangement of phosphoenolpyruvate (PEP), converting it to 3-phosphonopyruvate (B1263368) (P-pyr), another name for this compound. frontiersin.orgnih.gov This reaction is the committed step in the biosynthesis of a wide array of phosphonate natural products, including antibiotics and herbicides. nih.gov

Structural Characteristics of PEP Mutase:

Crystal structures of PEP mutase, particularly from the blue mussel Mytilus edulis, reveal a tetrameric assembly of identical subunits. Each subunit adopts a modified α/β barrel fold, a common structural motif in enzymes. frontiersin.org A distinctive feature of the PEP mutase structure is a "helix swapping" phenomenon, where a helix from one subunit interacts with the β-barrel of an adjacent subunit, contributing to the stability of the dimeric and ultimately tetrameric structure. The active site is located within the central channel of the β-barrel.

Functional Characteristics and Catalytic Mechanism of PEP Mutase:

PEP mutase requires a divalent metal ion, typically Mg²⁺, for its catalytic activity. enzyme-database.org The proposed mechanism is thought to be dissociative, involving the formation of a metaphosphate intermediate within the active site. This intermediate is then attacked by the C3 of the enolate of pyruvate to form the C-P bond of phosphonopyruvate. The equilibrium of the reaction strongly favors the substrate, PEP. nih.gov Consequently, the biosynthesis of phosphonates is often driven forward by a subsequent, highly exergonic step, such as the decarboxylation of phosphonopyruvate catalyzed by phosphonopyruvate decarboxylase. nih.govenzyme-database.org

Table 1: Structural and Functional Properties of Phosphoenolpyruvate Mutase

| Property | Description | Source Organism Example | PDB Accession Code |

|---|---|---|---|

| Enzyme Commission Number | EC 5.4.2.9 | Mytilus edulis | - |

| Reaction Catalyzed | Phosphoenolpyruvate ⇌ 3-Phosphonopyruvate | Mytilus edulis | - |

| Quaternary Structure | Homotetramer | Mytilus edulis | 1PYM |

| Fold Type | Modified α/β barrel | Mytilus edulis | 1PYM |

| Cofactor(s) | Mg²⁺ or other divalent cations | Mytilus edulis | - |

| Catalytic Mechanism | Dissociative with a metaphosphate intermediate | Mytilus edulis | - |

Catabolism: Phosphonopyruvate Hydrolase

The primary enzyme identified in the catabolism of this compound is phosphonopyruvate hydrolase (PPH; EC 3.11.1.3). This enzyme catalyzes the cleavage of the C-P bond in phosphonopyruvate, yielding pyruvate and inorganic phosphate. nih.govwikipedia.org This reaction is a crucial step in the degradation of phosphonate compounds, allowing organisms to utilize them as a phosphorus source.

Structural Characteristics of Phosphonopyruvate Hydrolase:

Phosphonopyruvate hydrolase belongs to the PEP mutase/isocitrate lyase superfamily and shares significant sequence identity with PEP mutase. nih.govfrontiersin.org It is believed that a single amino acid substitution in the active site is responsible for the divergence in function between these two enzymes, shifting from a mutase to a hydrolase activity. frontiersin.org

Functional Characteristics and Catalytic Mechanism of Phosphonopyruvate Hydrolase:

PPH is a metal-dependent enzyme. nih.gov Its catalytic action involves the hydrolytic cleavage of the stable C-P bond. This enzyme has been identified in bacteria capable of utilizing phosphonates as a nutrient source. frontiersin.orgnih.gov The degradation of phosphonoalanine, for instance, involves its transamination to phosphonopyruvate, which is then acted upon by phosphonopyruvate hydrolase to release pyruvate and phosphate. nih.govfrontiersin.org

Table 2: Structural and Functional Properties of Phosphonopyruvate Hydrolase

| Property | Description | Source Organism Example |

|---|---|---|

| Enzyme Commission Number | EC 3.11.1.3 | Burkholderia cepacia |

| Reaction Catalyzed | 3-Phosphonopyruvate + H₂O → Pyruvate + Phosphate | Burkholderia cepacia |

| Enzyme Superfamily | PEP mutase/isocitrate lyase | - |

| Cofactor(s) | Divalent metal ions | - |

| Biological Role | Catabolism of phosphonates for phosphorus acquisition | Various bacteria |

Mechanistic Studies of 2 Oxo 3 Phosphonatopropanoate Enzymatic Reactions

Elucidation of Catalytic Mechanisms for Decarboxylation Reactions

The decarboxylation of 2-oxo-3-phosphonatopropanoate, an α-keto acid, presents a significant mechanistic challenge due to the inherent instability of the carbanion intermediate that would form on a carbonyl group. gonzaga.edu Enzymes have evolved sophisticated mechanisms to overcome this barrier, often employing cofactors to facilitate the reaction.

Role of Thiamine Diphosphate (B83284) (ThDP) in α-Keto Acid Decarboxylation

Thiamine diphosphate (ThDP), the active form of vitamin B1, is a critical cofactor in the decarboxylation of α-keto acids like this compound. gonzaga.eduwikipedia.org The key to ThDP's catalytic power lies in its thiazole (B1198619) ring. libretexts.org The proton on the C2 carbon of the thiazole ring is acidic, and its removal creates a nucleophilic ylide. libretexts.org

The general mechanism for ThDP-dependent decarboxylation proceeds as follows:

Nucleophilic Attack: The ylide form of ThDP attacks the carbonyl carbon of the α-keto acid substrate. libretexts.org

Intermediate Formation: This addition reaction forms a covalent intermediate. The thiazole ring acts as an "electron sink," stabilizing the negative charge that develops during the subsequent decarboxylation step. libretexts.org

Decarboxylation: The C-C bond between the carboxyl group and the carbonyl carbon is cleaved, releasing carbon dioxide. The thiazole ring effectively delocalizes the resulting negative charge. gonzaga.edulibretexts.org

Protonation and Product Release: The resulting intermediate is protonated, and subsequent steps lead to the release of the final product and regeneration of the ThDP cofactor. libretexts.org

This mechanism is central to the function of enzymes such as pyruvate (B1213749) decarboxylase and the pyruvate dehydrogenase complex. wikipedia.orgebi.ac.ukebi.ac.uk

Metal Ion Dependence in Catalysis (e.g., Mg²⁺)

Divalent metal ions, particularly magnesium (Mg²⁺), are often essential for the activity of ThDP-dependent enzymes. nih.gov While not always directly involved in the chemical bond-breaking and-making steps, Mg²⁺ plays a crucial structural role. ebi.ac.uk

Cofactor Binding and Orientation: Mg²⁺ is typically coordinated to the diphosphate group of ThDP. ebi.ac.uknih.gov This interaction helps to anchor the cofactor in the active site in the correct conformation for catalysis.

Activation: Kinetic and spectroscopic studies on variants of the E1 component of the Escherichia coli pyruvate dehydrogenase multienzyme complex have suggested that Mg²⁺ ligands are very important for the activation of these enzymes by their cofactors. nih.gov

The requirement for divalent metal ions is not limited to ThDP-dependent enzymes. Other enzymes, such as dUTP pyrophosphatase and oligosaccharyl transferase, also show a strong dependence on metal ions like Mg²⁺, Mn²⁺, and others for their catalytic activity. nih.govcaltech.edu

Stereochemical Analysis of Reaction Products and Intermediates

The stereochemical outcome of enzymatic reactions provides valuable information about the mechanism and the three-dimensional environment of the active site. For instance, in the biosynthesis of the antibiotic fosfomycin, the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE) catalyzes a dehydrogenation reaction. nih.gov However, when presented with an alternative substrate, (R)-1-hydroxypropylphosphonate, HppE catalyzes an unprecedented 1,2-phosphono migration. nih.gov This change in reaction specificity based on substrate stereochemistry suggests the formation of different types of intermediates, likely a carbocation in the case of the phosphono migration. nih.gov

Similarly, the stereospecific decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) to (S)-allantoin by OHCU decarboxylase highlights the precise control enzymes exert over the stereochemistry of their products. nih.gov Structural and modeling studies of this enzyme have provided insights into how the active site organizes to facilitate this specific stereochemical outcome. nih.gov

Application of Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.orgwikipedia.org This technique can provide detailed information about transition state structures and identify rate-limiting steps. chemrxiv.org

Primary KIEs: These are observed when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step. For example, a significant KIE upon substituting a hydrogen with deuterium (B1214612) (a deuterium effect) indicates that C-H bond cleavage is part of the slowest step. libretexts.org

Secondary KIEs: These occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or hyperconjugation. libretexts.org

Heavy Atom KIEs: Isotopes of elements like carbon, oxygen, and nitrogen can also be used. Although the effects are smaller than for hydrogen, they can provide crucial mechanistic details. libretexts.org

In the context of enzymes acting on related compounds, oxygen-18 (¹⁸O) KIEs have been used to investigate the nature of activated oxygen species in nonheme iron enzymes. nih.gov The magnitude of the ¹⁸O KIE can help distinguish between different proposed intermediates, such as an iron(III)-superoxide species. nih.gov Furthermore, combining ¹⁸O KIEs with deuterium KIEs can elucidate the timing of C-H bond activation relative to oxygen activation steps. nih.gov

Active Site Architecture and Residue Contributions to Catalysis

The three-dimensional structure of an enzyme's active site dictates its substrate specificity and catalytic mechanism. X-ray crystallography and site-directed mutagenesis are key techniques used to understand the roles of specific amino acid residues.

For example, in ThDP-dependent enzymes like pyruvate decarboxylase, specific residues are responsible for activating the cofactor and stabilizing intermediates. In one proposed mechanism for pyruvate decarboxylase, a glutamate (B1630785) residue (Glu51B) is thought to abstract a proton from the ThDP cofactor, initiating the catalytic cycle. ebi.ac.uk

Studies on 2,3-dihydroxybenzoate decarboxylase from Aspergillus oryzae have identified a V-shaped tunnel for substrate entry and product exit. nih.gov A key tyrosine residue within this tunnel controls the passage of the substrate and product, and its conformation is crucial for the directionality of the reversible reaction. nih.gov

Furthermore, in enzymes like the methionine sulfoxide (B87167) reductase MtsZ, the active site contains a molybdenum atom coordinated by pyranopterin guanine (B1146940) dinucleotide cofactors. nih.gov The specific amino acid residues in the substrate-binding pocket, such as His182 and Arg166 in HiMtsZ, determine the enzyme's substrate specificity. nih.gov The flexibility of the active site, including the dissociation of a key serine ligand, can also impact catalysis under different conditions. nih.gov

The following table summarizes the key components and their roles in the enzymatic reactions discussed:

| Component | Role in Catalysis | Example Enzyme(s) |

| Thiamine Diphosphate (ThDP) | Acts as a cofactor for the decarboxylation of α-keto acids by forming a covalent intermediate and acting as an electron sink. | Pyruvate Decarboxylase, Pyruvate Dehydrogenase Complex |

| Magnesium (Mg²⁺) | A divalent metal ion that aids in binding and orienting the ThDP cofactor in the active site. | Pyruvate Decarboxylase, Pyruvate Dehydrogenase Complex |

| Glutamate Residue | Can act as a general base to deprotonate the ThDP cofactor, initiating the catalytic cycle. | Pyruvate Decarboxylase |

| Tyrosine Residue | Can control substrate/product entry and exit from the active site tunnel. | 2,3-dihydroxybenzoate decarboxylase |

| Molybdenum Cofactor | A metal-containing cofactor involved in redox reactions. | Methionine sulfoxide reductase (MtsZ) |

Research Methodologies for Studying 2 Oxo 3 Phosphonatopropanoate Biochemistry

In Vitro Enzymatic Assays and Kinetic Characterization

In vitro enzymatic assays are fundamental to understanding the biochemical transformations of 2-oxo-3-phosphonatopropanoate. These assays involve purifying the relevant enzymes and studying their activity in a controlled laboratory setting. A primary enzyme of interest is phosphoenolpyruvate (B93156) phosphomutase (PEPPM), which catalyzes the reversible conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy), another name for this compound. colab.wsnih.govnih.gov

The activity of PEPPM is typically measured by monitoring the change in concentration of either the substrate or the product over time. For the reaction converting PnPy to PEP, the formation of PEP can be coupled to the lactate (B86563) dehydrogenase reaction, and the accompanying oxidation of NADH is monitored spectrophotometrically. nih.gov Alternatively, the cleavage of the C-P bond in PnPy can be measured by quantifying the release of inorganic phosphate (B84403) using a colorimetric method like the malachite green assay. nih.gov

Kinetic characterization of these enzymes provides crucial information about their efficiency and affinity for this compound. Key parameters determined include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximal velocity (Vmax) or turnover number (kcat), which indicates the maximum rate of the reaction. For instance, PEPPM from Pseudomonas gladioli B-1 has a Km value for PnPy of 19 ± 3.5 µM. nih.govnih.gov The enzyme from Mytilus edulis exhibits a Km of 3 µM for phosphonopyruvate and a kcat of 34 s-1. colab.ws These studies have also revealed that PEPPM requires a divalent metal ion for activity, with Mg2+ being the physiological cofactor. colab.wsnih.gov

Table 1: Kinetic Parameters of Phosphoenolpyruvate Phosphomutase (PEPPM) from Various Sources

| Organism | Substrate | Km (µM) | kcat (s-1) | Metal Cofactor |

|---|---|---|---|---|

| Pseudomonas gladioli B-1 | Phosphonopyruvate | 19 ± 3.5 | - | Mg2+, Mn2+, Zn2+, Co2+ |

| Mytilus edulis | Phosphonopyruvate | 3 | 34 | Mg2+, Co2+, Mn2+, Zn2+, Ni2+ |

| Tetrahymena pyriformis | Phosphonopyruvate | 2 | 38 | Mg2+, Co2+, Zn2+, Mn2+ |

Data sourced from multiple studies. colab.wsnih.govnih.govnih.gov

Preparation and Analysis of Cell-Free Extracts for Metabolic Studies

To study the metabolism of this compound in a more complex, yet controlled, environment, researchers utilize cell-free extracts. researchgate.netjmb.or.kr These extracts contain the complete soluble enzymatic machinery of a cell without the constraints of the cell wall and membrane, allowing for the direct manipulation of metabolic conditions. plos.org

The preparation of cell-free extracts typically involves growing cells (bacterial, yeast, or from animal tissues) to a desired density, harvesting them, and then lysing them through methods such as high-pressure homogenization or sonication. plos.orgprotocols.io The resulting lysate is then centrifuged to remove cell debris, membranes, and other insoluble components, yielding a clarified supernatant that serves as the cell-free extract. plos.orgnih.gov

For metabolic studies, a labeled substrate, such as 14C- or 32P-labeled this compound, is added to the cell-free extract. researchgate.net The mixture is incubated, and at various time points, aliquots are taken and the reaction is quenched. The metabolic products are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and identified. This approach was instrumental in elucidating the biosynthetic pathway of 2-aminoethylphosphonate in Tetrahymena pyriformis, where this compound is a key intermediate. researchgate.net

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules at an atomic level. nih.govfrontlinegenomics.com In the study of this compound biochemistry, NMR is used to gain mechanistic insights into enzymatic reactions and to probe the structural dynamics of both the metabolite and the enzymes that bind it. researchgate.netchemrxiv.org

For example, 19F NMR can be used to study the mechanism of enzymes when a fluorinated analog of the substrate is available. chemrxiv.orgnih.gov By monitoring the changes in the 19F NMR spectrum over time, researchers can identify reaction intermediates and determine the kinetics of their formation and decay. nih.gov This provides a detailed picture of the reaction pathway. nih.govosti.gov Similarly, 31P NMR is invaluable for studying phosphorus-containing compounds like this compound, allowing for the direct observation of the phosphoryl group and its transformations during enzymatic catalysis.

NMR can also be used to study the interaction between this compound (or its analogs) and its target enzymes. By comparing the NMR spectra of the free enzyme and the enzyme-substrate complex, researchers can identify the amino acid residues involved in substrate binding and catalysis. nih.gov

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of metabolites in biological samples. nih.govnih.gov This approach allows for the simultaneous detection and quantification of a wide range of small molecules, providing a snapshot of the metabolic state of a cell or organism. nih.govwur.nl When applied to the study of this compound, metabolomics can help to identify novel pathways in which this compound is involved and to understand how its levels are regulated in response to different conditions.

In a typical metabolomics experiment, metabolites are extracted from a biological sample and then separated using techniques like gas chromatography (GC) or liquid chromatography (LC) before being introduced into the mass spectrometer. frontlinegenomics.com The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for their identification and quantification. nih.gov High-resolution mass spectrometry can provide the accurate mass of a metabolite, which aids in determining its elemental composition. wur.nl

By comparing the metabolomic profiles of wild-type organisms with those of mutants that have altered this compound metabolism, researchers can identify downstream or upstream metabolites, thus helping to piece together the metabolic network.

Isotopic Labeling Strategies (e.g., ¹⁴C, ¹³C, ²H) for Tracing Metabolic Fates

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system. nih.govdoi.org This involves introducing a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., 14C, 13C, 2H, or 15N) and then tracking the incorporation of this label into downstream metabolites. nih.govrsc.org

In the context of this compound, researchers can synthesize it with a 14C or 13C labeled carbon backbone. researchgate.net When this labeled compound is introduced to cells or cell-free extracts, the label will be incorporated into any products derived from it. By analyzing the distribution of the isotope in various metabolites using techniques like mass spectrometry or NMR, the metabolic pathways involving this compound can be mapped out. nih.govnih.gov For example, this approach has been used to demonstrate the conversion of this compound to other phosphonates. researchgate.net

Dual-labeling experiments, using two different isotopes, can provide even more detailed information about the conservation of specific atoms during a biochemical transformation. rsc.org

Protein Purification, Crystallography, and Cryo-EM for Structural Biology

To fully understand how enzymes catalyze reactions involving this compound, it is essential to determine their three-dimensional structures. This is achieved through the techniques of protein purification, X-ray crystallography, and cryogenic electron microscopy (cryo-EM). acs.orgnih.govtaylorfrancis.com

The first step is to obtain a highly pure sample of the enzyme of interest, such as PEPPM. This is typically done by overexpressing the protein in a host organism like E. coli and then using a series of chromatography steps to isolate it from other cellular proteins. acs.orgcdnsciencepub.com

Once purified, the protein can be crystallized. X-ray crystallography involves exposing these crystals to a beam of X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the protein. rcsb.org This has been successfully applied to PEPPM, revealing the architecture of its active site and providing insights into how it binds its substrate and catalyzes the phosphoryl transfer reaction. rcsb.orgaist.go.jp The structure of PEPPM from Mytilus edulis has been solved in complex with a substrate analog, providing a detailed view of the active site. rcsb.org

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govembo.orgnih.govmorgridge.org In cryo-EM, a purified protein solution is rapidly frozen, and images of individual molecules are taken with an electron microscope. morgridge.org These images are then computationally combined to generate a high-resolution 3D structure. embo.org This technique is well-suited for studying the conformational changes that enzymes undergo during their catalytic cycle. nih.gov

Molecular Biology Techniques: Gene Cloning, Expression, and Site-Directed Mutagenesis

The study of this compound, a key intermediate in phosphonate (B1237965) biosynthesis, has been significantly advanced by molecular biology techniques. These approaches have enabled the isolation, characterization, and manipulation of the genes and enzymes involved in its formation, most notably phosphoenolpyruvate (PEP) mutase.

Gene Cloning and Expression

The foundational step in the molecular investigation of this compound metabolism is the cloning of the gene encoding PEP mutase. This enzyme catalyzes the critical C-P bond-forming rearrangement of phosphoenolpyruvate to phosphonopyruvate, the immediate precursor to this compound. frontiersin.org

One of the earliest successful efforts involved the cloning of the PEP mutase gene from the ciliate Tetrahymena pyriformis. nih.gov Researchers utilized a reverse genetics approach, starting with the purified protein. The N-terminal amino acid sequence of the T. pyriformis PEP mutase was determined, and this information was used to design a precise oligonucleotide probe. nih.gov This probe, in conjunction with polymerase chain reaction (PCR) amplification from a cDNA library, allowed for the isolation of the mutase gene. nih.gov

The gene for PEP mutase has also been cloned from other organisms, such as the blue mussel Mytilus edulis. In this case, a cDNA library was screened using a 32P-labeled fragment of the PEP mutase gene as a probe in Southern blot analysis. researchgate.net

Once cloned, the heterologous expression of the PEP mutase gene, typically in Escherichia coli, is performed to produce large quantities of the enzyme for biochemical and structural studies. nih.govresearchgate.net The T. pyriformis gene was subcloned into a pET vector system, which places the gene under the control of a strong T7 RNA polymerase promoter for high-level expression in E. coli BL21(DE3) cells. nih.govacs.org

However, the expression of eukaryotic genes like the one from Tetrahymena in a prokaryotic host like E. coli can present challenges. Scientists discovered that the T. pyriformis PEP mutase gene contained two amber (TAG) codons, which are typically stop codons in E. coli but code for glutamine in Tetrahymena. nih.gov To achieve successful expression, these TAG codons were changed to the glutamine codon CAG using site-directed mutagenesis. nih.gov Furthermore, the gene had a high frequency of the arginine codon AGA, which is rarely used by E. coli. Co-transformation with a plasmid carrying the dnaY gene, which encodes the corresponding tRNA, resulted in a more than four-fold increase in the expression of active mutase. nih.gov The successfully expressed mutase constituted about 25% of the total soluble cell protein in the E. coli transformants. nih.gov

| Organism | Gene | Cloning Method | Expression System | Reference |

|---|---|---|---|---|

| Tetrahymena pyriformis | Phosphoenolpyruvate Mutase | PCR amplification from cDNA library using a precise oligonucleotide probe derived from N-terminal protein sequencing. | E. coli BL21(DE3) with pET vector system. Required codon modification (TAG to CAG) and co-expression with dnaY tRNA plasmid. | nih.gov |

| Mytilus edulis | Phosphoenolpyruvate Mutase | Screening of a cDNA library using a 32P-labeled gene fragment probe. | E. coli BL21(DE3) with pET3c vector. | researchgate.netacs.org |

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to probe the structure-function relationships of an enzyme by making specific changes to its amino acid sequence. This method has been instrumental in elucidating the catalytic mechanism of PEP mutase. The four-primer PCR technique is a commonly employed method for creating these specific mutations. researchgate.net

Studies on the M. edulis PEP mutase have extensively used site-directed mutagenesis to investigate the roles of key active site residues. acs.orgnih.gov Based on the enzyme's crystal structure, several amino acid residues were hypothesized to be crucial for binding the substrate and the essential Mg(II) cofactor, and for catalysis. researchgate.netacs.orgnih.gov To test these hypotheses, mutants were created where these residues were replaced, typically with alanine (B10760859), to remove the side chain's functional group. acs.orgscispace.com

Key findings from these mutagenesis studies include:

D58: Mutation of aspartate-58 to alanine (D58A) resulted in a complete loss of detectable catalytic activity, suggesting it plays an essential role, likely as a nucleophile in the phosphoryl transfer step. acs.orgnih.gov

Mg(II) Binding Residues: Mutations of D85, D87, and E114 to alanine led to enzymes with significantly reduced, but still detectable, catalytic activity. This is consistent with their proposed role in binding the Mg(II) cofactor, which is crucial for catalysis. acs.orgnih.gov

R159: The R159A mutant also showed low catalytic activity, supporting its role in binding the carboxylate group of the phosphoenolpyruvate substrate. acs.orgnih.gov

K120: The mutation of lysine-120 to either arginine (K120R) or alanine (K120A) resulted in a dramatic reduction in catalytic efficiency (kcat/Km), by 420-fold and 2840-fold respectively. This indicates that K120 is important for catalytic activity, possibly playing a regulatory role related to the closure of a loop over the active site. scispace.com

These mutagenesis experiments provided strong evidence for a catalytic model where D58 acts as a nucleophile and against an alternative model where R159 mediates phosphoryl transfer. nih.gov

| Enzyme Source | Mutant | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Mytilus edulis | D58A | PCR-based site-directed mutagenesis | No detectable catalytic activity, suggesting D58 is an essential nucleophile. | acs.orgnih.gov |

| Mytilus edulis | D85A, D87A, E114A | PCR-based site-directed mutagenesis | Retained low catalytic activity, consistent with their role in binding the Mg(II) cofactor. | acs.orgnih.gov |

| Mytilus edulis | R159A | PCR-based site-directed mutagenesis | Retained low catalytic activity, supporting its function in binding the substrate's carboxylate group. | acs.orgnih.gov |

| Mytilus edulis | K120A/K120R | PCR-based site-directed mutagenesis | Drastically reduced catalytic efficiency, highlighting its importance in catalysis, possibly in active site loop closure. | scispace.com |

Theoretical and Computational Approaches in 2 Oxo 3 Phosphonatopropanoate Research

Quantum Mechanical (QM) and QM/MM Simulations of Reaction Pathways

The conversion of PEP to PnPy by PEP mutase involves a complex chemical rearrangement, and understanding its mechanism has been a key area of research. mdpi.com Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating the reaction pathway.

Ab initio QM/MM studies have suggested that the phosphoryl transfer reaction catalyzed by PEP mutase proceeds through a dissociative metaphosphate transition state. researcher.lifeebi.ac.uk This model proposes that the reaction is concerted, with the cleavage of the P-O bond and the formation of the P-C bond occurring in a single step, passing through a planar, trigonal metaphosphate-like transition state. mdpi.comresearchgate.net This transition state is stabilized by an extensive network of hydrogen bonds within the enzyme's active site. researcher.life

Key amino acid residues identified through these simulations play crucial roles in catalysis. For instance, studies on PEP mutase from Mytilus edulis have highlighted the importance of residues such as Asp58, Arg159, and a Mg(II) cofactor. nih.govebi.ac.uk Initial hypotheses suggested a mechanism involving a phosphoenzyme intermediate with Asp58 acting as a nucleophile. unm.edu However, subsequent QM/MM simulations provided strong evidence against a covalent intermediate, favoring the dissociative mechanism. researcher.lifeebi.ac.uk These computational studies suggested that Asp58 helps to activate the phosphate (B84403) group for dissociation from the substrate. ebi.ac.uk The simulations also revealed that a significant conformational change in the pyruvoyl group is necessary for the interconversion to occur. researcher.life

Two potential models for PEP binding in the active site, designated Model A and Model B, were evaluated using a combination of modeling and site-directed mutagenesis. nih.govresearchgate.net Model A, where the carboxylate group of PEP interacts with Arg159 and the phosphoryl group is near Asp58, was supported by experimental data, which showed a loss of catalytic activity when Asp58 was mutated. nih.govresearchgate.net This aligns with the function of Asp58 in phosphoryl transfer and Arg159 in binding the carboxylate group of PEP. nih.gov

| Computational Study Summary for PEP Mutase Reaction | |

| Methodology | Ab initio QM/MM |

| Enzyme Studied | Phosphoenolpyruvate (B93156) (PEP) Mutase |

| Substrate/Product | Phosphoenolpyruvate (PEP) to 2-Oxo-3-phosphonatopropanoate (PnPy) |

| Proposed Mechanism | Concerted dissociative mechanism with a metaphosphate-like transition state mdpi.comresearcher.liferesearchgate.net |

| Key Active Site Residues | Asp58, Arg159, Asn122, Ser123, His190, Ser46, Leu48, Mg(II) cofactor nih.govresearcher.life |

| Role of Key Residues | Asp58: Activates phosphoryl group for transfer. Arg159: Binds the carboxylate group of PEP. Mg(II) cofactor: Stabilizes reactive intermediates nih.govebi.ac.uk |

Molecular Dynamics (MD) Simulations of Enzyme-Substrate/Cofactor Complexes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of enzyme-substrate and enzyme-cofactor complexes. These simulations provide insights into the conformational changes that occur during the catalytic cycle, the stability of ligand binding, and the role of solvent molecules.

In the context of enzymes acting on substrates structurally similar to this compound, such as yeast enolase which interconverts 2-phosphoglycerate (2PG) and phosphoenolpyruvate (PEP), MD simulations have been used extensively. nih.gov Microsecond MD simulations of yeast enolase have shown how the conversion of substrate to product can facilitate the opening of active site loops, which is crucial for product release. nih.gov These simulations also detail the interactions between the substrate/product and key active site residues and metal cofactors over time. nih.gov

For PEP mutase, MD simulations can be employed to investigate the stability of the enzyme complexed with PEP, PnPy, or various inhibitors. These simulations can reveal the persistence of hydrogen bonds and other non-covalent interactions that are critical for substrate binding and catalysis. For example, MD simulations can validate the binding modes of inhibitors predicted by docking studies and assess the stability of these complexes. nih.gov Such studies can also shed light on the role of the Mg(II) cofactor and its coordinating water molecules in stabilizing the active site structure. ebi.ac.uk

| Application of MD Simulations in Phosphonate-Related Enzyme Research | |

| Enzyme System | Yeast Enolase, Phosphoglycerate Mutase 1 (PGAM1), PEP Mutase (inferred) |

| Simulation Focus | Conformational changes (e.g., active site loop dynamics), stability of enzyme-ligand complexes, role of cofactors and solvent nih.govnih.gov |

| Key Findings from Related Systems | Substrate-to-product conversion can trigger conformational changes facilitating product release. nih.gov Validation of inhibitor binding modes and stability. nih.gov |

| Force Fields Used | ff14SB, TIP3P water model (for yeast enolase) nih.gov |

Docking Studies for Ligand Binding and Enzyme Specificity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound metabolism, docking is primarily used for identifying and optimizing potential inhibitors of PEP mutase and other related enzymes.

Virtual screening of large compound libraries using docking algorithms is a common strategy to find novel inhibitors. researchgate.netnih.gov For example, docking studies have been used to screen for inhibitors of PEP mutase by predicting how different small molecules bind to its active site. nih.gov These studies have shown that smaller anions like sulfite (B76179) and phosphinate tend to be noncompetitive inhibitors, while larger anions such as sulfate (B86663) and phosphate are competitive inhibitors. nih.gov

Docking studies were also crucial in understanding the synergistic inhibition of PEP mutase by oxalate (B1200264) (an intermediate analogue) and other small anions, suggesting the formation of a "bimolecular transition-state analogue". nih.gov Furthermore, docking simulations have been employed to investigate inhibitors for enzymes in related pathways, such as enolase and pyruvate (B1213749) phosphate dikinase, providing insights into their binding affinities and modes of action. researchgate.netmdpi.com These studies often lead to the identification of promising lead compounds for further experimental validation. nih.govresearchgate.net For instance, docking of various phosphonate (B1237965) compounds into the active site of Trypanosoma brucei enolase revealed binding affinities that correlated with their observed inhibitory activity. mdpi.com

| Docking Studies on PEP Mutase and Related Enzymes | |

| Primary Goal | Virtual screening for novel inhibitors, prediction of ligand binding modes researchgate.netnih.gov |

| Target Enzymes | PEP Mutase, Enolase, Pyruvate Phosphate Dikinase, DNA Gyrase researchgate.netnih.govmdpi.commdpi.com |

| Types of Compounds Screened | Substrate/intermediate analogues, natural product libraries, chemical databases (e.g., ChemDiv) nih.govnih.govnih.gov |

| Key Findings | Identification of competitive and noncompetitive inhibitors. nih.gov Discovery of potential lead compounds for drug development. nih.govmdpi.com Elucidation of key binding interactions. mdpi.com |

Bioinformatics and Comparative Genomics for Enzyme Discovery

Bioinformatics and comparative genomics have revolutionized the discovery of new enzymes and biosynthetic pathways for phosphonates. Since nearly all known phosphonate biosynthetic pathways begin with the conversion of PEP to PnPy by PEP mutase, the gene encoding this enzyme, pepM, serves as an excellent biomarker for genome mining. nih.govresearchgate.net

Researchers have developed genomic methods to screen large collections of microbial genomes for the presence of pepM. pnas.org This approach has led to the identification of numerous phosphonate biosynthetic gene clusters (BGCs) in various microorganisms, particularly within Actinobacteria. pnas.orgasm.org By analyzing the genomic context of pepM genes—that is, the other genes located nearby—scientists can predict the structure of the final phosphonate product and the functions of other enzymes in the pathway. microbiologyresearch.orgasm.org

These genomic surveys have revealed that phosphonate biosynthesis is widespread in microbes. researchgate.netresearchgate.netfrontiersin.org For instance, a large-scale screen of 10,000 actinomycetes identified 278 strains containing phosphonate BGCs, which were classified into 64 distinct groups, the majority of which were predicted to produce novel compounds. pnas.org Comparative genomic analyses also help in understanding the evolution of these pathways and the diversity of chemical reactions that follow the initial formation of this compound. microbiologyresearch.orgresearchgate.net This bioinformatic-guided approach has successfully led to the discovery of new phosphonate natural products and has expanded our understanding of phosphonate metabolism in the environment. nih.govnih.gov

| Genomic and Bioinformatic Approaches for Phosphonate Pathway Discovery | |

| Key Marker Gene | pepM (encoding PEP mutase) researchgate.netpnas.org |

| Methodology | Genome mining, comparative genomics, analysis of biosynthetic gene clusters (BGCs) microbiologyresearch.orgnih.govpnas.org |

| Primary Application | Discovery of novel phosphonate natural products and their biosynthetic pathways nih.govasm.org |

| Key Findings | Widespread distribution of phosphonate biosynthetic pathways in bacteria. researchgate.netfrontiersin.org Classification of BGCs to predict novel compound structures. pnas.org Identification of new enzymatic branch points in phosphonate metabolism. microbiologyresearch.org |

| Databases/Tools | NCBI GenBank, BLAST, Sequence Similarity Networking microbiologyresearch.orgnih.gov |

Future Directions in 2 Oxo 3 Phosphonatopropanoate Research

Discovery of Novel Biological Roles and Pathways

While the role of 2-oxo-3-phosphonatopropanoate as a central intermediate in phosphonate (B1237965) metabolism is established, its full range of biological functions and the pathways it participates in are far from completely understood. microbiologyresearch.orgresearchgate.net Future research will likely focus on identifying new enzymes that act on PnPy and characterizing the resulting metabolic routes.

A significant portion of microbial gene clusters related to phosphonate biosynthesis remain uncharacterized, suggesting the existence of undiscovered phosphonate natural products and, consequently, novel biological activities. microbiologyresearch.orgresearchgate.net Computational tools are being employed to mine genomic data and identify these cryptic pathways. microbiologyresearch.orgresearchgate.net By exploring these unassigned gene neighborhoods, researchers anticipate discovering new branch point enzymes that utilize PnPy to create a diverse array of phosphonate compounds with potentially valuable properties. microbiologyresearch.org

Furthermore, the discovery of phosphonates in a wider range of organisms, including marine invertebrates and various bacteria, points to a broader ecological significance than previously appreciated. nih.govfrontiersin.org Investigating the biosynthesis of these compounds will inevitably involve a deeper look into the metabolic fate of PnPy in these organisms.

Elucidation of Regulatory Mechanisms Controlling its Metabolism

The expression of enzymes involved in the metabolism of this compound is tightly controlled in response to environmental cues, particularly the availability of inorganic phosphate (B84403) (Pi). frontiersin.org However, the detailed molecular mechanisms governing this regulation are still being unraveled.

Future studies are expected to focus on:

Characterizing transcription factors: Identifying and characterizing the specific transcription factors that bind to the promoter regions of genes encoding enzymes like phosphonopyruvate (B1221233) hydrolase and phosphoenolpyruvate (B93156) phosphomutase. frontiersin.orgfrontiersin.org

Investigating Pi-independent regulation: While many phosphonate metabolic pathways are repressed by high levels of inorganic phosphate, some are regulated by the presence of specific phosphonate substrates, independent of Pi levels. frontiersin.org Understanding these alternative regulatory circuits is a key area for future exploration.

Exploring post-translational modifications: Investigating whether the activity of enzymes involved in PnPy metabolism is modulated by post-translational modifications, providing another layer of regulatory control.

Unraveling these regulatory networks will provide a more complete picture of how organisms control the flow of carbon and phosphorus through phosphonate metabolic pathways in response to changing environmental conditions.

Biocatalytic Potential and Synthetic Applications of Related Enzymes

The enzymes that catalyze the formation and cleavage of the carbon-phosphorus (C-P) bond in and around this compound represent a valuable resource for synthetic chemistry. microbiologyresearch.orgnih.gov Their ability to perform these challenging chemical transformations under mild, environmentally friendly conditions makes them attractive alternatives to traditional synthetic methods. nih.gov

Future research in this area will likely concentrate on:

Enzyme engineering: Modifying the active sites of enzymes like phosphonopyruvate hydrolase and phosphoenolpyruvate phosphomutase to alter their substrate specificity and enhance their catalytic efficiency. nih.gov This could lead to the development of novel biocatalysts for the production of custom-designed phosphonate compounds.

Pathway reconstruction: Assembling multi-enzyme cascades in microbial hosts to create "cell factories" for the production of valuable phosphonates, such as pharmaceuticals and agrochemicals. researchgate.netnih.gov

Discovery of novel enzyme activities: The ongoing exploration of microbial diversity is expected to yield new enzymes with unique catalytic capabilities related to phosphonate metabolism. acs.org

The development of these biocatalytic systems has the potential to revolutionize the synthesis of phosphonate-containing molecules, making their production more sustainable and economically viable. researchgate.net

Ecological and Environmental Implications of Phosphonate Cycling

Phosphonates constitute a significant fraction of the dissolved organic phosphorus pool in marine environments, playing a crucial role in global biogeochemical cycles. pnas.orghawaii.edu The metabolism of this compound is a central hub in this cycle, influencing marine productivity and the dynamics of carbon and nitrogen. frontiersin.org

Key areas for future investigation include:

Quantifying phosphonate turnover: Developing more accurate methods to measure the rates of phosphonate biosynthesis and degradation in different marine environments to better understand their contribution to the global phosphorus cycle. oup.com

Impact on microbial communities: Investigating how the availability and metabolism of phosphonates, and therefore PnPy, shape the structure and function of microbial communities in the oceans. oup.com

Role in harmful algal blooms: Exploring the potential link between phosphonate metabolism and the formation of harmful algal blooms, as some phytoplankton are known to utilize phosphonates. southampton.ac.uk

Biodegradation of anthropogenic phosphonates: Understanding the microbial pathways for the breakdown of synthetic phosphonates used in various industrial applications to assess their environmental fate and potential for bioremediation. nih.govresearchgate.net

A deeper understanding of the ecological and environmental implications of phosphonate cycling will be critical for predicting how marine ecosystems will respond to environmental changes and for managing the impact of anthropogenic phosphonates on the environment. lainco.comijset.in

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-Oxo-3-phosphonatopropanoate?

- Methodological Answer : The synthesis typically involves phosphorylation and oxidation steps. For example, analogous compounds like ethyl 2-formyl-3-oxopropanoate are synthesized via esterification of phosphonic acid derivatives under anhydrous conditions, followed by controlled oxidation using reagents like pyridinium chlorochromate (PCC). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm functional groups and phosphonate bonding.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify carbonyl (C=O) and phosphonate (P=O) stretches.

Comparative analysis with reference spectra from databases ensures accuracy .

Q. What are the primary research applications of this compound in biochemistry?

- Methodological Answer : The compound is used as:

- A substrate analog in enzyme inhibition studies (e.g., probing phosphatase or kinase mechanisms).

- A precursor in synthesizing phosphorylated metabolites for metabolic pathway analysis.

Experimental designs should include kinetic assays (e.g., Michaelis-Menten plots) and control experiments with non-phosphorylated analogs .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic activities of this compound?

- Methodological Answer : Apply the PICOT framework to structure variables:

- Population : Enzyme systems under study.

- Intervention : Varying concentrations of this compound.

- Comparison : Wild-type vs. mutant enzymes.

- Outcome : Catalytic rate constants (kcat).

- Time : Pre-steady-state vs. steady-state kinetics.

Supplement with molecular docking simulations to validate binding interactions and reconcile discrepancies .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP-metal complexes) during phosphorylation. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. For scale-up, optimize reaction conditions (temperature, solvent polarity) to minimize racemization .

Q. How can computational models predict the environmental stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess hydrolysis pathways under varying pH and temperature. Validate predictions with experimental degradation studies using LC-MS/MS. Compare results with structurally related organophosphates to identify class-specific trends .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Step 1 : Cross-reference data with high-resolution spectra from authenticated standards (e.g., commercial databases excluding unreliable sources).

- Step 2 : Replicate synthesis and characterization under controlled conditions (e.g., deuterated solvents, standardized calibration).

- Step 3 : Publish raw spectral data in open-access repositories for peer validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to safety data sheets (SDS) of analogous phosphonates for emergency procedures .

Literature Review and Frameworks

Q. Which frameworks guide the formulation of hypothesis-driven research questions for studying this compound?

- Methodological Answer :

- FINER Model : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PEO Framework : Define Population (e.g., bacterial enzymes), Exposure (phosphonate concentration), Outcome (inhibition efficiency).

Example: "How does this compound exposure alter phosphatase activity in E. coli (PEO)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.